molecular formula C19H20FNO B2696014 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide CAS No. 1091462-45-1

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2696014
CAS No.: 1091462-45-1
M. Wt: 297.373
InChI Key: RDVKQWQRWCSNJW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide is a chemical reagent of interest in medicinal chemistry and pharmacological research. While the specific biological activity of this compound requires further experimental validation, it belongs to the class of 1-phenylcyclopropane carboxamide derivatives. This class of compounds is recognized in scientific literature for its potential in drug discovery due to the unique steric and electronic properties of the cyclopropane ring, which can enhance binding affinity and metabolic stability in bioactive molecules . Structurally related 1-phenylcyclopropane carboxamide analogues have been investigated for their distinct biological activities. Recent studies have shown that such compounds can exhibit effective antiproliferative properties against human cancer cell lines, such as U937 leukemia cells, suggesting potential as a scaffold for developing novel anticancer agents . Furthermore, compounds featuring the 4-fluorophenyl and carboxamide motifs are frequently explored in neuroscience research, including as ligands for neurotransmitter transporters . The rigid conformation of the cyclopropane ring is a key feature that helps define the molecule's three-dimensional shape, making it a valuable tool for studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this class of compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-12-10-13(2)17(14(3)11-12)21-18(22)19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKQWQRWCSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation, where mesitylene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This involves the reaction of the cyclopropane carboxylic acid with an amine, followed by dehydration to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide in exhibiting anticancer properties. For instance, research indicates that cyclopropane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related cyclopropane compounds exhibited significant activity against prostate cancer cell lines. The study utilized MTT assays to evaluate cell viability after treatment with varying concentrations of the compounds .

CompoundCell LineIC50 (µM)
Cyclopropane Derivative APC3 (Prostate Cancer)15
Cyclopropane Derivative BDU145 (Prostate Cancer)20

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Studies have shown that similar compounds possess dual roles as antimicrobial peptides and anticancer peptides.

Research Findings : A recent analysis reported that cyclopropane derivatives exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa64

Agrochemical Applications

In addition to medicinal uses, this compound may find applications in agrochemicals. Compounds with similar structures have been explored for their insecticidal properties.

Example Application : Research has indicated that cyclopropane derivatives can act as effective insecticides against agricultural pests. Their mode of action typically involves disrupting the nervous system of insects, leading to paralysis and death .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide: shares similarities with other cyclopropane carboxamides, such as:

Uniqueness

The presence of the 4-fluorophenyl group in this compound imparts unique electronic properties, making it distinct from its analogs

Biological Activity

1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the cyclopropanation of appropriate precursors, such as 4-fluorostyrene and 2,4,6-trimethylphenyl derivatives. The detailed synthetic route may include the use of various reagents and conditions to achieve the desired cyclopropane structure with specific substituents.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of cyclopropane structures have shown efficacy against various cancer cell lines:

Compound Cell Line IC50 (μM)
Compound AHeLa2.76
Compound BCaCo-29.27
Compound C3T3-L11.143

These findings suggest that structural modifications can enhance the anticancer properties of cyclopropane derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies show that similar cyclopropane derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition is crucial for developing anti-inflammatory drugs that target chronic inflammatory diseases .

Neuroprotective Activity

Neuroprotective effects have been observed in compounds with similar structural features. They exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antitumor Activity

A study involving a series of cyclopropane derivatives demonstrated that certain modifications led to enhanced selectivity against tumor cells. For example, one derivative showed an IC50 value of 0.003 μM against lung adenocarcinoma cells, indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This pathway is critical in programmed cell death, making it a target for cancer therapy .

Q & A

Q. Methodological Approach :

DFT Calculations : Compare gas-phase vs. solvated (e.g., COSMO-RS) models.

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres.

Dynamic NMR : Probe ring flexibility in solution to correlate with strain energy.

Advanced: What strategies enhance enantiomeric purity during synthesis, given the stereochemical sensitivity of cyclopropane derivatives?

Answer:

Chiral Catalysts : Use enantioselective cyclopropanation catalysts (e.g., Rh₂(S-DOSP)₄) to control stereochemistry.

Kinetic Resolution : Employ enzymes (e.g., lipases) to hydrolyze undesired enantiomers.

Chiral Chromatography : Purify via HPLC with chiral stationary phases (e.g., amylose-based columns).

Case Study : highlights palladium-mediated coupling with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess in fluorophenyl derivatives .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Kinase Inhibition : Fluorescence polarization assays targeting ATP-binding pockets.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Advanced: How do substituent modifications on the aryl groups influence structure-activity relationships (SAR) in related compounds?

Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and binding affinity to hydrophobic pockets (see for fluorophenyl derivatives) .
  • Steric Effects : Bulky 2,4,6-trimethylphenyl groups may reduce off-target interactions but limit solubility.
  • Para-Substitution : Fluorine at the 4-position improves membrane permeability due to increased lipophilicity (logP ~3.2) .

Table 2 : SAR Trends in Analogous Carboxamides

SubstituentBioactivity (IC₅₀)Solubility (mg/mL)
4-Fluorophenyl 0.45 µM0.12
4-Chlorophenyl 0.78 µM0.09
2,4,6-Trimethylphenyl 1.2 µM0.05

Advanced: What analytical techniques are critical for resolving contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

Answer:

  • HPLC-DAD/MS : Detects low-level impurities (<0.1%) undetected by elemental analysis.
  • NMR Spectroscopy : ¹H/¹³C NMR quantifies residual solvents or stereochemical impurities.
  • Combined Approach : Cross-validate using both techniques, as demonstrated for NIST-certified compounds .

Example : A 95% purity by HPLC may mask isomeric contaminants, while elemental analysis confirms stoichiometric integrity.

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

Photostability : UV irradiation (ICH Q1B guidelines) to detect photo-oxidation products.

Cyclic Freeze-Thaw : Assess aggregation or precipitation in solution.

Key Finding : Cyclopropane-carboxamides are generally stable at -20°C in inert atmospheres but degrade under prolonged UV exposure .

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